6-(2-Aminoethyl)cyclohex-2-en-1-ol
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Overview
Description
6-(2-Aminoethyl)cyclohex-2-en-1-ol is an organic compound with the molecular formula C8H15NO. It contains a cyclohexene ring with a hydroxyl group and an aminoethyl side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Aminoethyl)cyclohex-2-en-1-ol can be achieved through several methodsFor example, cyclohexenone can be reduced to cyclohexenol, which is then reacted with ethylenediamine under appropriate conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves catalytic hydrogenation of cyclohexenone derivatives in the presence of suitable catalysts. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-(2-Aminoethyl)cyclohex-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form cyclohexane derivatives.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of palladium (Pd) or platinum (Pt) catalysts is commonly used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Cyclohexenone derivatives.
Reduction: Cyclohexane derivatives.
Substitution: Various substituted cyclohexenol derivatives.
Scientific Research Applications
6-(2-Aminoethyl)cyclohex-2-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6-(2-Aminoethyl)cyclohex-2-en-1-ol involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their structure and function. The hydroxyl group can participate in hydrogen bonding, further modulating the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
Cyclohexenone: A ketone with a similar cyclohexene ring structure but lacking the aminoethyl group.
Cyclohexanol: A cyclohexane derivative with a hydroxyl group but lacking the double bond and aminoethyl group.
2-Cyclohexen-1-ol: A compound with a similar structure but lacking the aminoethyl group .
Uniqueness
6-(2-Aminoethyl)cyclohex-2-en-1-ol is unique due to the presence of both the aminoethyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
61088-61-7 |
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Molecular Formula |
C8H15NO |
Molecular Weight |
141.21 g/mol |
IUPAC Name |
6-(2-aminoethyl)cyclohex-2-en-1-ol |
InChI |
InChI=1S/C8H15NO/c9-6-5-7-3-1-2-4-8(7)10/h2,4,7-8,10H,1,3,5-6,9H2 |
InChI Key |
GCKRCVPJBCAJNY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C=C1)O)CCN |
Origin of Product |
United States |
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